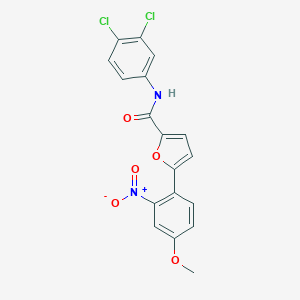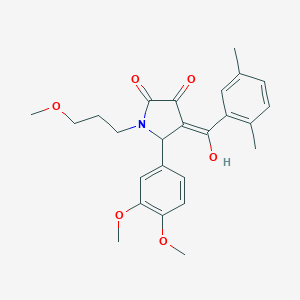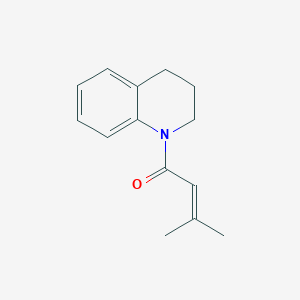![molecular formula C13H18N2O4 B254998 Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate, also known as MMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting this process, Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous potential future directions for research on Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate. One area of interest is in the development of new cancer treatments that utilize Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate or similar compounds. Additionally, Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate may have applications in other fields, such as drug delivery and materials science. Further research is needed to fully understand the potential of this compound.
In conclusion, Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate is a promising chemical compound with potential applications in various fields, particularly in the development of new cancer treatments. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and there are numerous potential future directions for research on this compound.
Synthesis Methods
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate can be synthesized using a multi-step process involving the reaction of 4-methylphenyl isocyanate with 2-hydroxyisobutyric acid, followed by the reaction with methanol and subsequent purification steps. This process yields a white crystalline solid with a purity of over 99%.
Scientific Research Applications
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new cancer treatments. Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
Product Name |
Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-[(4-methylphenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-7-10(8-6-9)14-12(17)15-19-13(2,3)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17) |
InChI Key |
LGQIPBRJYMZSPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)

![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)


![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)